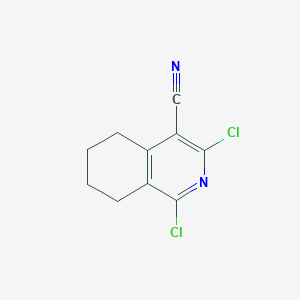

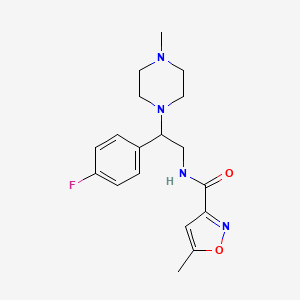

![molecular formula C8H14ClNO2 B2450233 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride CAS No. 1989659-16-6](/img/structure/B2450233.png)

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1989659-16-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .科学的研究の応用

Chemical Transformations and Synthesis

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is involved in various chemical transformations. The compound is used in the electrophilic amination of C-H-acidic compounds, demonstrating its role in the synthesis of complex organic structures. This process involves reactions with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones and other structurally complex molecules (Andreae et al., 1992).

Drug Discovery and Modular Synthesis

The compound serves as a building block in drug discovery. Novel classes of thia/oxa-azaspiro[3.4]octanes, including 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, have been synthesized as multifunctional and structurally diverse modules for drug discovery purposes. These efforts include enantioselective approaches to create spirocycles, highlighting the compound's utility in the development of new pharmacological agents (Li et al., 2013).

Methodology Enhancement in Synthesis

In the realm of organic synthesis, methodologies have been developed utilizing 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. These methodologies include efficient, step-economic routes for synthesis, with a focus on minimizing chromatographic purifications and utilizing readily available starting materials. This compound's synthesis involves various annulation strategies, enhancing the repertoire of synthetic organic chemistry (Ramesh et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-azaspiro[3.4]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFILNOZNJLZHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)

![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)